Product packaging for ALB-127158(a)(Cat. No.:CAS No. 1173154-32-9)

ALB-127158(a)

Cat. No.: B605276
CAS No.: 1173154-32-9
M. Wt: 404.4 g/mol
InChI Key: VUUUHLIHQHVLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ALB-127158(a) (CAS 1173154-32-9) is a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Research into MCHR1 antagonists has been a significant focus for the potential treatment of obesity, as the MCH system is a crucial regulator of energy homeostasis. The MCH peptide stimulates food intake when administered centrally in rodents, and genetic ablation of the MCHR1 gene results in lean, hyperactive animals that are resistant to diet-induced obesity . ALB-127158(a) has been investigated in early clinical development for obesity, where studies in humans assessed its safety, pharmacokinetics, and effects on measures of hunger . Preclinical studies with MCHR1 antagonists like ALB-127158(a) have demonstrated that this class of compounds can produce significant body weight loss in diet-induced obese mouse models, an effect driven by both a reduction in food intake and the preservation of energy expenditure during weight loss . The compound has also been the subject of research investigating the distribution into the central nervous system, a key consideration for centrally-acting targets . With a molecular formula of C23H21FN4O2 and a molecular weight of 404.44 g/mol, ALB-127158(a) is supplied with high purity (≥99.6%) for research applications. This product is intended for non-clinical, in-vitro research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21FN4O2 B605276 ALB-127158(a) CAS No. 1173154-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUHLIHQHVLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pharmacology of Alb 127158 a

In Vitro Characterization of MCH1R Binding and Functional Activity

The in vitro pharmacological profile of ALB-127158(a) has been established through a series of binding and functional assays to determine its affinity, selectivity, and potency as an MCH1R antagonist.

Receptor Binding Affinity and Selectivity Profile of ALB-127158(a) for MCH1R

ALB-127158(a) demonstrates a high affinity for the MCH1 receptor. medchemexpress.com Studies have determined its binding affinity (Ki) to be 7 nM. medchemexpress.com This potent binding capacity is a key characteristic of its pharmacological profile. The compound also shows selectivity for MCH1R over the MCH2 receptor, another receptor for the melanin-concentrating hormone found in humans but not rodents. medchemexpress.comnih.gov

Target ReceptorBinding Affinity (Ki)
MCH1R7 nM medchemexpress.com

Assessment of MCH1R Antagonistic Potency through Functional Assays

The antagonistic properties of ALB-127158(a) have been confirmed through in vitro functional assays. medchemexpress.com These assays verify that the compound acts as a potent and selective MCH1 receptor antagonist, effectively blocking the receptor's function upon activation by its endogenous ligand, MCH. medchemexpress.com

Evaluation of Selectivity Against Other G-Protein Coupled Receptors (GPCRs), Ion Channels, and Transporters

A critical aspect of a drug candidate's profile is its selectivity for its intended target over other biologically relevant molecules. ALB-127158(a) has been shown to possess good selectivity over a wide range of other GPCRs, ion channels, and transporters. medchemexpress.com This selectivity minimizes the potential for off-target effects.

Target ClassSelectivity Profile
MCH2 ReceptorSelective over MCH2R medchemexpress.com
Other GPCRsGood selectivity medchemexpress.com
Ion ChannelsGood selectivity medchemexpress.com
TransportersGood selectivity medchemexpress.com

Molecular Interactions and Signaling Pathways

The mechanism of action for ALB-127158(a) involves direct interaction with the MCH1 receptor, leading to the modulation of its downstream intracellular signaling cascades.

Proposed Mechanism of MCH1R Antagonism by ALB-127158(a)

The primary mechanism of ALB-127158(a) is competitive antagonism at the MCH1 receptor. As an antagonist, it is proposed to bind to the receptor, likely at or near the orthosteric site for the endogenous MCH peptide. This occupation of the binding site prevents MCH from binding and inducing the conformational change necessary for receptor activation and subsequent signal transduction.

Downstream Intracellular Signaling Modulation

The MCH1 receptor is known to couple to several heterotrimeric G proteins, including Gαi/o, Gαq, and Gαs, which allows it to influence multiple downstream signaling pathways. biorxiv.orgbiorxiv.org The activation of MCH1R by its native ligand typically leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov The receptor can also stimulate intracellular calcium flux, likely through the Gαq pathway. genecards.org

By acting as an antagonist, ALB-127158(a) blocks these MCH-mediated effects. The binding of ALB-127158(a) to MCH1R prevents the G-protein coupling and subsequent signaling events. Consequently, it inhibits the MCH-induced suppression of cAMP production and blocks the MCH-induced increase in intracellular calcium. This modulation of key second messenger systems underlies the pharmacological effects of the compound.

Signaling Pathway ComponentEffect of MCH1R Activation by MCHEffect of MCH1R Antagonism by ALB-127158(a)
Gαi/o PathwayActivation (inhibition of adenylyl cyclase) nih.govInhibition
cAMP LevelsDecrease nih.govPrevention of decrease
Gαq PathwayActivation biorxiv.orgInhibition
Intracellular Ca2+ FluxStimulation genecards.orgPrevention of stimulation

Preclinical Efficacy Studies of Alb 127158 a in Disease Models

Investigations in Animal Models of Energy Homeostasis and Obesity

Studies utilizing diet-induced obese (DIO) animal models, which closely mimic human obesity, have been central to characterizing the preclinical profile of ALB-127158(a). aragen.comcriver.commdpi.com These models are developed by feeding animals a high-fat diet to induce weight gain, insulin (B600854) resistance, and increased fat mass. criver.com

Effects on Food Intake and Body Weight in Diet-Induced Obese (DIO) Animal Models

Administration of ALB-127158(a) in DIO mice resulted in a sustained and dose-dependent reduction in food intake. rehabpub.comsoc-bdr.org Following 28 days of administration, a reduction in food intake of up to 30% was observed. researchgate.net This reduction in caloric consumption is considered a primary driver of the compound's anti-obesity effects. nih.govrehabpub.com

The reduction in food intake led to a significant and sustained decrease in the body weight of DIO animals. medchemexpress.com In studies on DIO mice, administration of ALB-127158(a) for 28 days resulted in a weight loss of up to 18%. rehabpub.comsoc-bdr.org Similarly, in rats on a high-fat diet, the compound produced significant weight loss. medchemexpress.com Maximal weight loss of about 10% was observed in rats. medchemexpress.com

Table 1: Efficacy of ALB-127158(a) in Diet-Induced Obese (DIO) Mice

ParameterDuration of AdministrationResultSource(s)
Body Weight Reduction 28 daysUp to 18% rehabpub.com, soc-bdr.org
Food Intake Reduction 28 daysUp to 30% researchgate.net

When compared with sibutramine (B127822), a noradrenergic and serotonergic reuptake inhibitor previously used for obesity treatment, ALB-127158(a) showed superior efficacy in preclinical models. rehabpub.comnih.gov The weight loss of up to 18% observed in DIO mice treated with ALB-127158(a) was substantially higher than that achieved with sibutramine in the same model. rehabpub.comsoc-bdr.org

Table 2: Comparative Efficacy of ALB-127158(a) vs. Sibutramine in DIO Mice

CompoundMaximum Body Weight ReductionSource(s)
ALB-127158(a) Up to 18% rehabpub.com, soc-bdr.org
Sibutramine Less than 18% rehabpub.com, soc-bdr.org

Modulation of Body Composition and Metabolic Parameters

Beyond simple weight reduction, studies investigated how ALB-127158(a) affects body composition. medchemexpress.comrehabpub.com

The weight reduction induced by ALB-127158(a) was found to be predominantly due to a decrease in fat content. medchemexpress.com The loss of body weight was attributed to a preferential reduction in adipose tissue stores, indicating a targeted effect on fat mass rather than lean body mass. rehabpub.comsoc-bdr.org This specific reduction in fat is a desirable characteristic for an anti-obesity therapeutic. In addition to effects on body composition, treatment was also associated with significant improvements in glucose tolerance. rehabpub.comsoc-bdr.org

Improvements in Glucose Tolerance

Preclinical testing of ALB-127158(a) has demonstrated positive effects on glucose metabolism. In studies involving diet-induced obese (DIO) mice, the administration of ALB-127158(a) was associated with improvements in glucose tolerance. nih.gov This enhancement in glucose handling occurred alongside reductions in body weight and fat stores. nih.gov The underlying mechanism is linked to the antagonism of the melanin-concentrating hormone receptor 1 (MCHR1). Central infusion of melanin-concentrating hormone (MCH) has been shown to induce glucose intolerance, suggesting that blocking its action with an antagonist like ALB-127158(a) can reverse this effect and improve glucose homeostasis. oup.com

Effects on Food Intake and Body Weight in High-Fat Diet (HFD) Rodent Models

ALB-127158(a) has shown significant efficacy in reducing food intake and body weight in rodent models fed a high-fat diet (HFD). nih.gov Preclinical studies demonstrated that the compound produced substantial and sustained weight loss in these models, which was primarily attributed to a reduction in food consumption. nih.govmedchemexpress.com

In a diet-induced obesity (DIO) mouse model, ALB-127158(a) led to a weight loss of up to 18% following 28 days of administration, a result notably greater than that achieved with the comparator drug, sibutramine. nih.gov This weight reduction was correlated with decreased food intake and a preferential loss of fat mass. nih.gov

Similarly, in HFD-fed rats, ALB-127158(a) induced significant reductions in both body weight and food intake. medchemexpress.com A maximal weight loss of approximately 10% was observed, with the weight reduction being predominantly due to a decrease in fat content. medchemexpress.com

Rodent ModelKey FindingsReference
Diet-Induced Obese (DIO) Mice - Up to 18% body weight loss after 28 days. - Weight loss correlated with reduced food intake and preferential fat loss. nih.gov
High-Fat Diet (HFD) Rats - Significant, dose-dependent weight loss and food reduction. - Maximal weight loss of ~10%. - Weight reduction primarily from decreased fat content. medchemexpress.com

Emerging Preclinical Evidence in Inflammatory Bowel Disease (IBD) Models

Role of MCH1R on Intestinal Epithelial Cells in Inflammatory Responses

Emerging evidence highlights a significant role for the MCH1 receptor (MCH1R) in modulating inflammatory processes within the gastrointestinal tract. nih.gov Studies have identified intestinal epithelial cells as targets for MCH. nih.gov Research shows that MCHR1 expression is upregulated on colonic epithelial cells in patients with Inflammatory Bowel Disease (IBD). nih.govphysiology.org This upregulation is also observed in vitro when these cells are exposed to proinflammatory stimuli. nih.govnih.gov When MCH binds to these upregulated receptors on colonocytes, it stimulates the expression of pro-inflammatory chemokines, such as IL-8, which are involved in recruiting immune cells and perpetuating the inflammatory cascade. nih.govphysiology.org This suggests that the MCH-MCHR1 signaling pathway is a critical mediator of inflammatory responses within the gut mucosa. nih.govnih.gov

FindingImplication in InflammationReference
MCHR1 expression is upregulated on colonic epithelial cells in IBD.Increased receptor availability for MCH to act upon during inflammation. nih.govphysiology.orgnih.gov
MCH stimulates the expression of pro-inflammatory chemokines (e.g., IL-8) in colonocytes.Promotes the recruitment of immune cells, contributing to the inflammatory cycle. nih.govphysiology.org
MCH acts as a critical mediator of inflammatory responses in the GI tract.The MCH/MCHR1 pathway is a key player in the pathology of intestinal inflammation. nih.gov

Rationale for Peripherally Selective MCH1R Antagonism in Gastrointestinal Tract Disorders

The rationale for using a peripherally selective MCH1R antagonist for gastrointestinal disorders stems from the localized action of MCH in the gut during inflammation. nih.gov Since MCH acting via MCH1 receptors on intestinal epithelial cells is a key driver of the inflammatory response in the GI tract, an antagonist that specifically targets these peripheral receptors without crossing the blood-brain barrier could offer a therapeutic benefit. nih.govnih.gov Such a peripherally selective agent would be expected to mitigate gut inflammation by blocking the pro-inflammatory signaling of MCH directly at the site of disease. nih.gov This approach has the potential to reduce the risk of central nervous system (CNS) side effects that might be associated with non-selective MCH1R antagonists. nih.gov The peripherally-selective distribution of ALB-127158(a) makes it a candidate for this targeted therapeutic strategy in disorders like irritable bowel disease. nih.gov

Potential Therapeutic Benefit of ALB-127158(a) in Preclinical Models of IBD

Based on the established role of the MCH/MCHR1 pathway in gut inflammation, there is a strong scientific basis for the potential therapeutic use of ALB-127158(a) in IBD. nih.gov Given that MCH is a critical mediator of inflammatory responses in the gastrointestinal tract, a peripherally selective MCH1R antagonist such as ALB-127158(a) is considered a potential treatment for IBD. nih.gov By blocking MCH1 receptors on intestinal epithelial cells, ALB-127158(a) could inhibit the production of inflammatory mediators, thereby reducing mucosal inflammation and potentially accelerating tissue healing. nih.govphysiology.org This targeted, peripheral action suggests that ALB-127158(a) could offer a beneficial effect in managing inflammatory conditions of the gut. nih.gov

Translational and Early Clinical Development of Alb 127158 a

Design and Objectives of Phase I Clinical Trials

Phase I clinical trials are the first step in testing a new drug in humans. The primary goals are to assess the drug's safety, determine a safe dosage range, and identify potential side effects. acmgloballab.com For ALB-127158(a), the Phase I trials were designed to be comprehensive, evaluating the compound in healthy volunteers. nih.govhra.nhs.uk

Study Components: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) in Healthy Volunteers

The Phase I clinical development of ALB-127158(a) included both single ascending dose (SAD) and multiple ascending dose (MAD) studies. nih.govrehabpub.com This is a standard approach in early clinical trials to systematically evaluate the safety and pharmacokinetic profile of a new compound. allucent.com

The SAD study is typically the first-in-human trial, where a small group of subjects receives a single dose of the drug and is observed and monitored for a set period. allucent.com If no adverse effects are seen, the dose is escalated for the next group of subjects. This process continues until the planned maximum dose is reached or dose-limiting side effects are observed. acmgloballab.com In the case of ALB-127158(a), the SAD study was conducted in healthy, lean male subjects. hra.nhs.uk

Following the SAD study, a MAD study is conducted. In this phase, subjects receive multiple doses of the drug over a period of time. allucent.com This helps to understand how the drug accumulates in the body with repeated dosing and to assess its safety and tolerability over a longer period. The MAD study for ALB-127158(a) involved daily dosing for 14 days in healthy, overweight, and obese male subjects. hra.nhs.uknih.gov

The design of the Phase I trial for ALB-127158(a) was structured in three parts:

Part 1 (SAD): This part involved 18 lean male subjects divided into two groups. Each group participated in three alternating treatment periods with ascending doses. In each period, some subjects received a placebo. hra.nhs.uk

Part 2 (SAD): This part included 8 overweight male subjects who each took part in two treatment periods, one in a fasted state and one in a fed state. hra.nhs.uk

Part 3 (MAD): This part consisted of 36 overweight male subjects divided into three groups. All subjects received once-daily dosing for 14 consecutive days, with some subjects in each group receiving a placebo. hra.nhs.uk

Phase I Trial Design for ALB-127158(a)
Study PartStudy TypeParticipant GroupNumber of SubjectsDosing Regimen
Part 1Single Ascending Dose (SAD)Lean Males18Single dose, ascending doses in alternating treatment periods
Part 2Single Ascending Dose (SAD)Overweight Males8Single dose, fasted and fed states
Part 3Multiple Ascending Dose (MAD)Overweight Males36Once daily for 14 days

Assessment of Clinical Safety and Tolerability Profiles

A primary objective of Phase I trials is to evaluate the safety and tolerability of the investigational drug. acmgloballab.com The clinical development of ALB-127158(a) demonstrated that the compound was safe and well-tolerated in both single and multiple ascending dose studies conducted in healthy normal and overweight volunteers. nih.govbiospectrumasia.com The Phase I study met its primary and secondary objectives, which included demonstrating safety and tolerability. biospectrumasia.com

Pharmacokinetic and Pharmacodynamic Characterization in Humans

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion. msdmanuals.com Pharmacodynamics, on the other hand, describes what the drug does to the body. msdmanuals.com Both were crucial aspects of the early clinical evaluation of ALB-127158(a).

Systemic Pharmacokinetics: Absorption and Elimination Profile

The pharmacokinetic characteristics of ALB-127158(a) were found to be favorable. nih.gov Following oral administration, the compound was rapidly absorbed. medchemexpress.com

The time to reach maximum plasma concentration (tmax) was between 1 and 3 hours after dosing in both lean and overweight/obese subjects. medchemexpress.com After single doses, the mean half-life (t1/2), which is the time it takes for the drug concentration in the plasma to reduce by half, was between 18 and 21 hours. medchemexpress.com With multiple doses in overweight/obese subjects, the mean half-life was slightly longer, at approximately 26 hours. medchemexpress.com Steady-state plasma concentrations, where the rate of drug administration is equal to the rate of elimination, were achieved within 6 to 8 days of daily dosing. medchemexpress.com

Pharmacokinetic Profile of ALB-127158(a) in Humans
ParameterFindingSubject Group
Time to Maximum Plasma Concentration (tmax)1 - 3 hoursLean and Overweight/Obese
Mean Half-Life (t1/2) - Single Dose18 - 21 hoursNot specified
Mean Half-Life (t1/2) - Multiple Doses~26 hoursOverweight/Obese
Time to Steady State - Multiple Doses6 - 8 daysNot specified

Assessment of Central Nervous System (CNS) Penetration through Cerebrospinal Fluid (CSF) Analysis

For a drug targeting a central mechanism like appetite, its ability to cross the blood-brain barrier and enter the central nervous system (CNS) is critical. nih.gov A subsequent study was conducted to measure the levels of ALB-127158(a) in the cerebrospinal fluid (CSF), which provides an indication of brain exposure. nih.gov The results of this translational Phase I study indicated that the compound did penetrate the CNS. biospectrumasia.commanufacturingchemist.com However, the brain exposure was found to be lower than what had been observed in preclinical animal models. nih.gov

Pharmacodynamic Markers: Effects on Subjective Measures of Appetite and Food Consumption

Given that ALB-127158(a) was being developed as a potential treatment for obesity, its effects on appetite and food consumption were key pharmacodynamic markers. nih.gov The early clinical development plan incorporated measures of ingestive behavior. nih.gov The studies showed that ALB-127158(a) had some effects on subjective measures of 'hunger' and 'desire to eat'. nih.gov However, these effects were only observed at doses higher than those that were predicted to be effective based on preclinical studies. nih.gov

Interpretation of Phase I Outcomes and Clinical Progression Decisions

The translational and early clinical development of ALB-127158(a), a selective melanin-concentrating hormone 1 (MCH1) receptor antagonist, provided critical insights that ultimately guided the decision-making process for its progression as a potential obesity treatment. The Phase I clinical trials were designed not only to assess safety and tolerability but also to find preliminary evidence of the drug's intended effects on appetite and to understand its behavior in the human body.

Preliminary Evidence of Efficacy on Appetite-Related Measures

Phase I studies involving both single and multiple ascending doses in healthy, overweight, and obese volunteers yielded some encouraging early signals. nih.govnih.gov A notable finding was the self-reported loss of appetite among some participants. nih.gov Specifically, subjects reported an approximate 30% reduction in feelings of 'hunger' and 'desire to eat'. nih.govnih.gov This aligns with the compound's mechanism of action, as MCH1 receptor antagonists are expected to reduce food intake. nih.govfrontiersin.org In fact, decreased appetite was noted as the most common intended effect of the drug during these trials. frontiersin.org

Table 1: Preliminary Efficacy of ALB-127158(a) on Appetite

MeasureReported EffectSource
Hunger~30% reduction nih.govnih.gov
Desire to Eat~30% reduction nih.gov
General AppetiteLoss of appetite reported nih.govfrontiersin.org

Correlation Between Preclinical Predictions and Human Pharmacodynamic Responses

Preclinical studies in animal models, particularly in diet-induced obese (DIO) mice, had set high expectations for ALB-127158(a). In these models, the compound demonstrated significant and sustained decreases in both body weight and food intake. medchemexpress.comdiabetes.org For instance, chronic administration over 28 days in DIO mice resulted in up to an 18% reduction in body weight and a 30% reduction in food intake. nih.gov

However, a discrepancy emerged during human trials. While ALB-127158(a) did show some effects on measures of hunger and desire to eat, these effects were only observed at doses higher than what had been predicted from the preclinical rodent studies. nih.govresearchgate.net This indicated a disconnect between the anticipated and the actual potency of the drug in humans, suggesting that the preclinical models were not entirely predictive of the human response.

Impact of Limited CNS Exposure on Therapeutic Efficacy for Obesity

The primary target for an anti-obesity drug acting on the MCH system is the central nervous system (CNS). nih.gov Therefore, adequate brain exposure is critical for therapeutic efficacy. A pivotal study was conducted to measure the levels of ALB-127158(a) in the cerebrospinal fluid (CSF) of human subjects, which serves as a proxy for brain penetration. nih.govnih.gov

The results of this study were crucial: they revealed that ALB-127158(a) had lower than expected exposure in the CNS. nih.govnih.govresearchgate.net The concentration of the drug that reached the brain was insufficient to be effective at the doses that were predicted to work based on preclinical data. nih.gov This limited CNS penetration was identified as a key factor for the modest efficacy observed in the Phase I trials. nih.gov

Rationale for Discontinuation of Obesity Program Progression

The decision to terminate the advancement of ALB-127158(a) for the treatment of obesity was based on a convergence of the findings from the early clinical development program. nih.gov The primary reasons for discontinuation were:

Limited Efficacy: The effects on appetite and hunger, while present, were not potent enough at the predicted doses. nih.gov

Insufficient CNS Exposure: The compound did not penetrate the brain in sufficient amounts to exert a meaningful therapeutic effect for obesity at acceptable doses. nih.govnih.gov

This data-driven decision, made before initiating costly and lengthy long-term weight loss studies, exemplifies a strategic approach to clinical development. nih.gov By integrating measures of target engagement and pharmacodynamics early on, it was possible to identify the compound's limitations and halt further investment in the obesity indication. nih.gov Interestingly, due to its limited CNS exposure and peripheral selectivity, researchers suggested that ALB-127158(a) might hold potential as a treatment for conditions like inflammatory bowel disease (IBD), where MCH1 receptors in the gut play a role. nih.govresearchgate.net

Comparative Analysis and Future Perspectives of Mch1r Antagonists

Comparative Landscape of MCH1R Antagonists in Clinical Development

Numerous pharmaceutical companies have invested heavily in the development of small-molecule MCH1R antagonists, with several compounds advancing into clinical trials. rsc.org However, to date, no MCH1R antagonist has received regulatory approval. researchgate.net

ALB-127158(a) was one of at least five MCH1R antagonists to enter clinical development for obesity, alongside compounds like NGD-4715 (Neurogen), AMG-076 (Amgen), BMS-830216 (Bristol-Myers Squibb), and GW856464 (GlaxoSmithKline). rsc.orgjst.go.jp While the specific structures of ALB-127158(a) and BMS-830216 remain undisclosed, they all aimed to modulate energy balance by blocking the orexigenic (appetite-stimulating) effects of MCH in the central nervous system. rsc.orgnih.gov

Preclinical studies with ALB-127158(a) showed promising results, with the compound causing significant weight loss in rodent models, primarily through a reduction in food intake. nih.gov This efficacy in animal models was a common feature among all these clinical candidates, suggesting that MCH1R antagonism was a valid mechanism for weight reduction in preclinical settings. frontiersin.orgfrontiersin.org

In its Phase I study, ALB-127158(a) was reported to be well-tolerated. rsc.orgnih.gov Similarly, NGD-4715 and BMS-830216 were also found to be generally safe in their initial human trials. frontiersin.orgnih.gov However, the clinical progression of these compounds stalled for various reasons. For NGD-4715, despite being well-tolerated, it induced the cytochrome P450 enzyme CYP3A4, raising concerns about potential drug-drug interactions. researchgate.net Additionally, side effects such as vivid dreams and awakenings were reported in 50% of patients treated with NGD-4715 for one week. rsc.org The development of GW856464 was halted due to low bioavailability. frontiersin.org BMS-830216, a prodrug, failed to demonstrate any significant effect on weight loss or food intake in a 28-day study in obese subjects, leading to its discontinuation. nih.gov

A key challenge for ALB-127158(a) was a discrepancy between preclinical predictions and clinical outcomes regarding its central nervous system (CNS) exposure. nih.gov While effective in rodents, a study measuring its concentration in human cerebrospinal fluid (CSF) indicated lower brain penetration than anticipated. nih.gov Although some effects on "hunger" and "desire to eat" were observed, they occurred at doses higher than predicted, and the limited efficacy led to the termination of its development for obesity. nih.gov

Table 1: Comparative Overview of MCH1R Antagonists in Clinical Development

Compound Name Sponsoring Company Indication Last Reported Development Phase Reason for Discontinuation/Stoppage
ALB-127158(a) AMRI Obesity Phase I Limited efficacy and lower than predicted CNS exposure. nih.gov
NGD-4715 Neurogen Obesity Phase I Induction of CYP3A4 enzyme; side effects (vivid dreams). rsc.orgresearchgate.net
AMG-076 Amgen Obesity Phase I Terminated due to side effects. frontiersin.orgrsc.org
BMS-830216 Bristol-Myers Squibb Obesity Phase I Lack of efficacy in reducing weight or food intake. nih.gov
GW856464 GlaxoSmithKline Obesity Phase I Poor oral bioavailability. frontiersin.orgrsc.org

The journey of MCH1R antagonists from promising preclinical candidates to failed clinical programs highlights several critical challenges in drug development. mdpi.comresearchgate.net

Pharmacokinetics and CNS Penetration: A major hurdle has been achieving adequate therapeutic concentrations in the human brain. nih.govnih.gov As seen with GW856464's poor bioavailability and ALB-127158(a)'s lower-than-expected CSF levels, translating effective CNS exposure from animal models to humans proved difficult. frontiersin.orgnih.gov

Off-Target Effects and Safety: A significant issue for many MCH1R antagonist programs has been cardiovascular risk, specifically the potential for hERG potassium channel binding, which can lead to life-threatening cardiac arrhythmias. rsc.orgnih.gov The structural similarities between the MCH1R binding site and the hERG channel have made it challenging to design selective compounds. mdpi.com While the front-running clinical candidates were generally reported as well-tolerated in initial studies, the broader safety profile, including potential psychiatric side effects like the sleep disturbances seen with NGD-4715, remains a concern. rsc.orgfrontiersin.org

Lack of Efficacy: Ultimately, the most significant challenge was the failure to demonstrate convincing efficacy in humans. mdpi.com As exemplified by BMS-830216, the robust weight-loss effects observed in preclinical rodent models did not translate to meaningful clinical outcomes in obese patients. nih.gov This disconnect may be due to species differences in the MCH system's role in energy homeostasis or the complexity and redundancy of pathways regulating human appetite and body weight.

Re-evaluation of the MCH System as a Therapeutic Target

The setbacks in clinical development have prompted a re-evaluation of how to best modulate the MCH system for therapeutic benefit.

While rodents only express MCH1R, humans and other primates also have a second MCH receptor, MCH2R. nih.govoup.com MCH binds to both receptors with similar high affinity. patsnap.com The distribution of MCH2R in the human CNS partially overlaps with MCH1R, but its specific role in energy homeostasis remains unclear. nih.govpatsnap.com It is possible that MCH2R plays a redundant or complementary role in MCH signaling in humans. Therefore, solely antagonizing MCH1R might be insufficient to block the MCH pathway fully. The development of dual MCH1R/MCH2R antagonists could offer a more comprehensive blockade of MCH signaling, potentially leading to greater efficacy. frontiersin.org However, research in this area has been limited by the lack of MCH2R in common preclinical rodent models. frontiersin.org

The focus on CNS-penetrant MCH1R antagonists for obesity has been challenging. An alternative strategy is to develop peripherally restricted antagonists. MCH1R is expressed in various peripheral tissues, including adipocytes, pancreatic β-cells, and the gastrointestinal tract. nih.govnih.gov MCH signaling in the periphery is implicated in metabolic processes and inflammation. nih.gov

Notably, after its discontinuation for obesity due to poor brain penetration, ALB-127158(a) was reconsidered as a potential treatment for inflammatory bowel disease (IBD). nih.gov This strategic pivot was based on emerging evidence that MCH acting on MCH1 receptors on intestinal epithelial cells is a critical mediator of gastrointestinal inflammation. nih.gov A peripherally selective MCH1R antagonist like ALB-127158(a) could therefore offer a therapeutic benefit for IBD without the risks associated with CNS activity. nih.gov

Strategic Directions for ALB-127158(a) and Similar Compounds

The story of ALB-127158(a) and its counterparts offers valuable lessons for the future development of MCH-targeting therapies. The initial failure to treat obesity, followed by a potential second life as a peripherally acting agent, underscores the importance of thoroughly understanding a compound's distribution and the diverse physiological roles of its target.

Future strategies for compounds like ALB-127158(a) should involve:

Repurposing for Peripheral Indications: Systematically exploring the potential of compounds with limited CNS penetration for peripheral disorders where MCH1R is expressed and pathologically relevant, such as IBD or other inflammatory and metabolic conditions. nih.gov

Improving CNS Delivery: For CNS targets like depression or anxiety, where MCH1R antagonists have shown preclinical promise, efforts could focus on developing novel drug delivery technologies or prodrug strategies to enhance brain exposure and overcome the pharmacokinetic hurdles that plagued earlier candidates. biorxiv.orgresearchgate.net

Biomarker-Guided Development: Integrating pharmacodynamic biomarkers early in clinical development is crucial. As was done with ALB-127158(a), measuring target engagement in the CNS (e.g., via CSF analysis or PET imaging) can provide early decision-making data and prevent costly late-stage failures. nih.gov Quantitative analysis of receptor occupancy has been shown to correlate with efficacy in preclinical models and could be a valuable tool in human trials. biocrick.com

Repurposing and Investigation in Non-Obesity Indications (e.g., Inflammatory Bowel Disease)

Initially developed as a potential treatment for obesity, the melanin-concentrating hormone 1 receptor (MCH1R) antagonist ALB-127158(a) has since been considered for other clinical applications, most notably inflammatory bowel disease (IBD). the-scientist.com This shift in focus stemmed from the findings of early clinical development for obesity. While preclinical studies in rodent models of diet-induced obesity showed that ALB-127158(a) could produce a significant and sustained decrease in body weight and food intake, its effects in humans were less pronounced. nih.govresearchgate.net In Phase I single and multiple ascending dose studies, ALB-127158(a) was found to be safe and well-tolerated. nih.govfrontiersin.org However, its effects on hunger and the desire to eat were only observed at doses higher than what was predicted from preclinical models. nih.gov Subsequent analysis of cerebrospinal fluid (CSF) indicated lower than anticipated brain exposure of the compound. nih.gov This limited central nervous system (CNS) penetration and modest efficacy led to the discontinuation of its development for obesity. nih.govnih.gov

The limited CNS exposure of ALB-127158(a), however, opened up the possibility of repurposing it as a peripherally selective MCH1R antagonist. nih.gov Emerging research has highlighted the role of MCH acting on MCH1 receptors located on intestinal epithelial cells as a potential mediator of inflammatory responses within the gastrointestinal (GI) tract. nih.gov This suggests that antagonizing these peripheral MCH1 receptors could have a beneficial effect in conditions such as IBD. nih.gov Consequently, a peripherally selective compound like ALB-127158(a) presents a promising therapeutic avenue for IBD, a group of chronic inflammatory disorders of the digestive tract. the-scientist.comnih.gov

Table 1: Preclinical and Early Clinical Findings for ALB-127158(a) in Obesity

Phase Model/Subject Key Findings Outcome
Preclinical Diet-Induced Obese (DIO) Mice Significant reduction in body weight (up to 18%) and food intake (up to 30%) over 28 days. researchgate.netsoc-bdr.org Advanced to clinical trials.
Phase I Healthy, Overweight, and Obese Males Safe and well-tolerated; effects on appetite only at high doses; low CSF exposure. nih.govfrontiersin.orgnih.gov Development for obesity terminated. nih.govnih.gov
Repurposing Hypothesis - Peripherally selective action may target MCH1 receptors in the gut to reduce inflammation. nih.gov Potential new indication in Inflammatory Bowel Disease (IBD). the-scientist.comnih.gov

Considerations for Combination Therapies

While specific studies on combination therapies involving ALB-127158(a) are not available, the broader strategy for treating complex conditions like obesity often involves targeting multiple physiological pathways. This approach may help to overcome the body's compensatory mechanisms that can limit the effectiveness of a single therapeutic agent. nih.gov For MCH1R antagonists in general, the potential for combination with other anti-obesity treatments has been a point of consideration. For instance, combining agents that modulate different aspects of energy homeostasis, such as appetite and energy expenditure, could lead to more significant and sustained weight loss. nih.gov

Given that ALB-127158(a) was initially investigated for obesity, had it progressed, combination therapy would have been a logical next step to enhance its efficacy. Potential partners for an MCH1R antagonist in an anti-obesity cocktail could include agents that act on other signaling pathways involved in appetite regulation, such as those for leptin or other gut hormones. nih.govsoc-bdr.org

Further Research into CNS vs. Peripheral Mechanisms of Action for MCH1R Antagonism

The case of ALB-127158(a) provides a compelling example of the importance of this distinction. The compound's limited efficacy in treating obesity was attributed to its poor penetration of the blood-brain barrier, resulting in insufficient blockade of central MCH1 receptors. nih.govnih.gov This finding underscores the critical role of central MCH1R in modulating appetite and energy balance.

Conversely, the potential repurposing of ALB-127158(a) for IBD is predicated on its peripherally selective action. nih.gov The hypothesis is that by blocking MCH1 receptors in the gut, the compound can mitigate local inflammatory processes without causing the centrally-mediated side effects that might be associated with broader-acting MCH1R antagonists. nih.govfrontiersin.org Further research is needed to fully elucidate the specific peripheral mechanisms through which MCH1R antagonism may influence gut inflammation. Studies focusing on peripherally restricted MCH1R antagonists like ALB-127158(a) will be instrumental in dissecting these pathways and validating the therapeutic potential of targeting peripheral MCH signaling in non-obesity indications.

Methodological Advances and Challenges in Mch1r Antagonist Research

Selection and Validation of Preclinical Animal Models

Following in vitro characterization, promising MCH1R antagonists are advanced to preclinical animal models to evaluate their in vivo efficacy and to gain insights into their potential therapeutic effects. The choice of animal model is a critical determinant of the translational relevance of the findings.

Diet-induced obesity (DIO) models, typically in rodents, are widely used to study the anti-obesity effects of MCH1R antagonists. nih.gov These models involve feeding animals a high-fat diet (HFD) to induce weight gain, adiposity, and metabolic dysregulation, mimicking key aspects of human obesity. mdpi.com The efficacy of an MCH1R antagonist is assessed by its ability to reduce food intake, body weight, and fat mass in these animals. nih.gov

The selection of the specific rodent strain and the composition and duration of the high-fat diet are important considerations that can influence the outcomes of these studies. For instance, C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet. mdpi.com Studies with MCH1R antagonists in DIO models have consistently demonstrated their ability to reduce body weight and improve metabolic parameters. frontiersin.orgnih.gov

Genetically modified animal models, such as those with a knockout (KO) of the MCH receptor or overexpression of MCH, have been instrumental in elucidating the role of the MCH system in energy homeostasis. frontiersin.orgnih.gov MCH receptor knockout mice are resistant to diet-induced obesity, providing strong genetic validation for MCH1R as an anti-obesity target. frontiersin.org Conversely, mice overexpressing MCH become obese. nih.gov

These models are valuable tools for understanding the mechanism of action of MCH1R antagonists. nih.gov For example, demonstrating that an antagonist has no effect in an MCH1R KO mouse confirms that its pharmacological actions are specifically mediated through this receptor. nih.gov However, it is important to consider that developmental compensation can occur in germline knockout models, which may lead to differences compared to pharmacological blockade in adult animals. nih.govnih.gov

A significant challenge in the development of MCH1R antagonists is the translational predictive value of preclinical animal models. researchgate.net While these models have been crucial for demonstrating proof-of-concept, the translation of efficacy from rodents to humans has been challenging for many anti-obesity drug candidates. nih.govnih.gov

Several factors can contribute to this translational gap, including species differences in metabolism, receptor pharmacology, and the complex multifactorial nature of human obesity. For MCH1R antagonists, despite robust preclinical efficacy in reducing food intake and body weight in rodents, clinical development has been challenging. frontiersin.orgnih.gov For example, while ALB-127158(a) was reported to be well-tolerated in early clinical studies, its development was ultimately discontinued. frontiersin.orgnih.gov This highlights the need for continued refinement of preclinical models and the integration of translational biomarkers to improve the prediction of clinical outcomes. researchgate.net

Clinical Trial Design Considerations for MCH1R Modulators

The clinical development of Melanin-Concentrating Hormone 1 Receptor (MCH1R) modulators, such as ALB-127158(a), necessitates a thoughtfully designed clinical trial framework. For ALB-127158(a), a potent and selective MCH1R antagonist, the clinical development plan was strategically built upon preclinical data that demonstrated significant weight loss in rodent models. nih.govmedchemexpress.com This weight loss was attributed to a reduction in food intake, which allowed for the integration of ingestive behavior measures into the early-phase clinical trials. nih.gov

The program for ALB-127158(a) included single and multiple ascending dose studies conducted in both normal and overweight volunteers. nih.gov A key strategic element was the incorporation of early decision points within the clinical development plan. This approach was designed to enable a timely " go/no-go " decision before committing to costly and lengthy long-term weight loss studies, based on an early assessment of potential efficacy. nih.gov The Phase 1 trials, initiated in 2011, were designed to evaluate the compound's efficacy, safety, and tolerability, and to measure its exposure in both plasma and cerebrospinal fluid (CSF). nih.govresearchgate.net

A significant challenge in the development of centrally-acting MCH1R antagonists is the identification and validation of biomarkers that can reliably predict clinical efficacy. For ALB-127158(a), while the primary efficacy measures were behavioral, a critical component of the clinical trial involved the direct measurement of the compound's concentration in the cerebrospinal fluid (CSF). nih.gov CSF analysis serves as a direct biomarker for Central Nervous System (CNS) penetration, providing a quantifiable measure of whether the drug is reaching its intended site of action in the brain.

The validation of this biomarker was crucial in interpreting the efficacy results. The study of ALB-127158(a) levels in the CSF provided essential data that linked pharmacokinetic properties to the observed pharmacodynamic effects. nih.gov This approach highlights a methodological advance where direct measurement of CNS exposure is used to validate target engagement in the absence of more complex molecular or imaging biomarkers.

To translate the preclinical findings of reduced food intake into a clinical setting, specific methodologies were employed to assess appetite and energy consumption in human subjects. nih.gov Standardized tools commonly used in such studies include:

Visual Analogue Scales (VAS): These scales are used to capture subjective feelings of hunger, fullness, satiety, and the desire to eat. In the trials for ALB-127158(a), the compound was shown to have some effects on measures of 'hunger' and 'desire to eat'. nih.gov

Ad Libitum Buffet Meals: To objectively quantify energy intake, participants are often presented with a buffet-style meal and allowed to eat as much as they want. The total caloric intake is then measured. This methodology provides a direct, quantitative measure of a drug's effect on food consumption. nih.gov

While ALB-127158(a) did demonstrate some impact on subjective measures of appetite, these effects were only observed at doses higher than what had been predicted from the preclinical studies, indicating a discrepancy between the animal models and human response. nih.gov

A cornerstone of the clinical trial design for ALB-127158(a) was the strategy to directly evaluate its penetration into the CNS and subsequent engagement with the MCH1R target. The primary method for this evaluation was the analysis of cerebrospinal fluid (CSF) for compound levels. nih.gov This strategy is critical for any CNS-acting drug, as efficacy is contingent on achieving sufficient concentrations at the receptor site.

Table 1: Summary of Preclinical vs. Clinical Findings for ALB-127158(a)

PhaseModel/SubjectKey FindingOutcome/Implication
Preclinical Rodent ModelsSignificant, sustained decrease in body weight and food intake. nih.govmedchemexpress.comHigh potential for efficacy as an anti-obesity agent predicted. nih.gov
Clinical (Phase 1) Human VolunteersSome effects on 'hunger' and 'desire to eat', but only at doses higher than predicted. nih.govEfficacy in humans was limited and less than anticipated. nih.gov
Clinical (Phase 1) Human VolunteersCerebrospinal fluid (CSF) analysis showed lower brain exposure than in preclinical models. nih.govInsufficient CNS penetration and target engagement identified as the likely cause for limited efficacy. nih.gov
Clinical Human VolunteersProgression for obesity treatment was terminated based on limited efficacy and CNS exposure data. nih.govThe compound's potential was reconsidered for other indications, such as inflammatory bowel disease, due to its peripheral activity. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ALB-127158(a)
Reactant of Route 2
ALB-127158(a)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.